1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-
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Overview
Description
1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core substituted with a phenylmethyl group and a piperazinyl-ethyl chain, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The piperazinyl-ethyl chain is introduced through subsequent alkylation reactions using appropriate alkyl halides and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-ethoxy-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl]-: Similar structure with an ethoxy group instead of a phenylmethyl group.
2-(1H-benzimidazol-2-ylmethyl)-1H-benzimidazole: Features a benzimidazole core with a benzimidazol-2-ylmethyl substitution.
Uniqueness
1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
203451-57-4 |
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Molecular Formula |
C26H28N4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-benzyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H28N4/c1-3-7-21(8-4-1)20-26-27-24-12-11-22(19-25(24)28-26)13-14-29-15-17-30(18-16-29)23-9-5-2-6-10-23/h1-12,19H,13-18,20H2,(H,27,28) |
InChI Key |
OSAXAUGFHGPTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC3=C(C=C2)N=C(N3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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